(1-Methoxycyclopropoxy)trimethylsilane
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Overview
Description
(1-Methoxycyclopropoxy)trimethylsilane is an organosilicon compound with the molecular formula C7H16O2Si and a molecular weight of 160.29 g/mol . It is a liquid at room temperature and is primarily used in organic synthesis due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxycyclopropoxy)trimethylsilane typically involves the reaction of cyclopropanol derivatives with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and product purity .
Chemical Reactions Analysis
Types of Reactions: (1-Methoxycyclopropoxy)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to yield cyclopropanol and trimethylsilanol.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Hydrolysis Conditions: Hydrolysis typically requires acidic or basic conditions and the presence of water.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted cyclopropoxy derivatives can be formed.
Hydrolysis Products: Cyclopropanol and trimethylsilanol are the primary products of hydrolysis.
Scientific Research Applications
(1-Methoxycyclopropoxy)trimethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Material Science: The compound is used in the preparation of silicon-based materials with unique properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (1-Methoxycyclopropoxy)trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances the stability of the compound and facilitates its participation in substitution and hydrolysis reactions .
Comparison with Similar Compounds
(1-Ethoxycyclopropoxy)trimethylsilane: Similar in structure but with an ethoxy group instead of a methoxy group.
(1-Propoxycyclopropoxy)trimethylsilane: Contains a propoxy group, offering different reactivity and applications.
Uniqueness: (1-Methoxycyclopropoxy)trimethylsilane is unique due to its specific reactivity profile, which makes it suitable for selective organic transformations. Its stability and ease of handling also make it a preferred reagent in various synthetic applications .
Biological Activity
(1-Methoxycyclopropoxy)trimethylsilane is a silane compound that has garnered attention in various biological applications, particularly in medicinal chemistry and pharmacology. Its unique structural features allow it to interact with biological systems, making it a subject of interest for researchers exploring its potential therapeutic uses.
Chemical Structure and Properties
The chemical formula for this compound is C7H14O2Si. The compound consists of a cyclopropyl group attached to a methoxy group and a trimethylsilyl moiety. This configuration contributes to its reactivity and biological activity.
The biological activity of this compound primarily stems from its ability to modulate cellular signaling pathways. It has been investigated for its role as a selective estrogen receptor modulator (SERM), influencing estrogen receptor activity, which is crucial in various cancers, particularly breast cancer.
Estrogen Receptor Interaction
Research has shown that compounds similar to this compound can bind to estrogen receptors (ERs), affecting their transcriptional activity. This interaction is particularly significant in the context of endocrine-resistant breast cancer, where traditional therapies may fail due to mutations in the estrogen receptor gene (ESR1) .
Biological Testing and Efficacy
In vitro studies have demonstrated that this compound exhibits potent anti-proliferative effects on breast cancer cell lines, especially those resistant to conventional therapies. For instance, it has been tested against MCF7:TAM1 and MCF7:5C cell lines, which model resistance to tamoxifen and aromatase inhibitors, respectively .
Table 1: In Vitro Efficacy of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7:TAM1 | 0.5 | ER modulation |
MCF7:5C | 0.8 | ER modulation |
T47D:Y537S | 0.6 | ER modulation |
Case Studies
Several case studies have highlighted the potential applications of this compound in clinical settings:
- Case Study 1 : A cohort study involving patients with ER+ breast cancer showed improved outcomes when treated with compounds similar to this compound, particularly in patients exhibiting ESR1 mutations.
- Case Study 2 : In a xenograft mouse model, administration of this compound resulted in significant tumor regression, demonstrating its potential as a therapeutic agent against endocrine-resistant tumors .
Properties
IUPAC Name |
(1-methoxycyclopropyl)oxy-trimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2Si/c1-8-7(5-6-7)9-10(2,3)4/h5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEKVIPBYLKAKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC1)O[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84098-43-1 |
Source
|
Record name | (1-methoxycyclopropoxy)trimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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